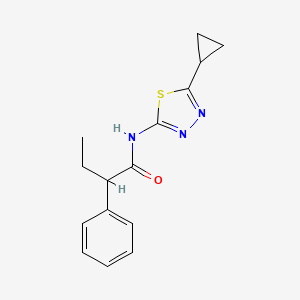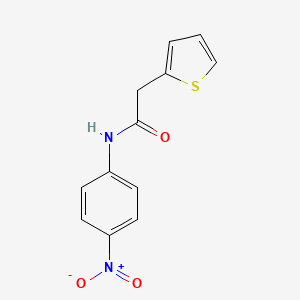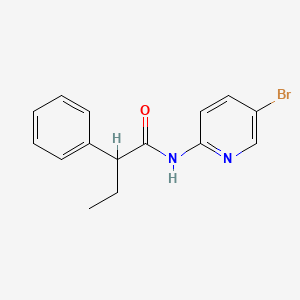![molecular formula C18H19BrN2O2 B4182439 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4182439.png)
1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine
説明
1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPP is a piperazine derivative that has been synthesized using different methods and has shown promising results in various studies.
作用機序
The mechanism of action of 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine is not fully understood. However, studies have suggested that 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine acts as a partial agonist at the dopamine D2 receptor, which may be responsible for its antipsychotic and antidepressant effects. 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine has also been shown to modulate the activity of the sigma-1 receptor, which may play a role in its anxiolytic effects.
Biochemical and Physiological Effects:
1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects. Studies have suggested that 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine can increase the levels of dopamine and serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects. 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the significant advantages of 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine is its high affinity for different receptors, which makes it a potential ligand for the development of new drugs. 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine has also been shown to have low toxicity, which makes it a suitable candidate for further studies. However, one of the limitations of 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine is its limited solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the study of 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine. One of the significant directions is the development of new drugs based on 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine. 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine has shown promising results in various studies, and its potential as a ligand for the development of new drugs needs to be explored further. Another direction is the study of the mechanism of action of 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine. Understanding the mechanism of action of 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine may provide insights into its potential applications in different areas of scientific research. Finally, the study of the pharmacokinetics and pharmacodynamics of 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine is essential for its further development as a potential drug candidate.
Conclusion:
In conclusion, 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine has been synthesized using different methods and has shown promising results in different studies. 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine has been studied for its potential applications in the development of new drugs, the treatment of depression, anxiety, and schizophrenia. However, further studies are needed to explore the potential of 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine fully.
科学的研究の応用
1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine is its use as a ligand in the development of new drugs. 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine has been shown to have affinity for different receptors, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor. 1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine has also been studied for its potential application in the treatment of depression, anxiety, and schizophrenia.
特性
IUPAC Name |
2-(2-bromophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-8-4-5-9-17(16)23-14-18(22)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBBCVXBTRRSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182358.png)
![methyl 3-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4182362.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4182375.png)
![ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4182380.png)


![N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4182410.png)
![N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide](/img/structure/B4182428.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4182445.png)

![1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-4-piperidinol](/img/structure/B4182459.png)
